![molecular formula C6H11O9P-2 B1236936 L-Myo-Inositol-1-Phosphate](/img/structure/B1236936.png)
L-Myo-Inositol-1-Phosphate
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Overview
Description
1D-myo-inositol 3-phosphate(2-) is the dianion of 1D-myo-inositol 3-phosphate. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is an inositol phosphate oxoanion and a myo-inositol phosphate(2-). It is a conjugate base of a 1D-myo-inositol 3-phosphate.
Scientific Research Applications
Role in Plant Seed Development and Phytate Content
Involvement in Myo-Inositol Biosynthesis
MIPS is responsible for the de novo synthesis of myo-inositol, essential for normal growth and development across various organisms. Its presence and activity have been identified in diverse species, including plants, animals, and bacteria. For example, the enzyme has been partially purified from Diplopterygium glaucum, a pteridophyte, highlighting its widespread occurrence in the plant kingdom (Chhetri et al., 2006).
Cellular Signaling and Membrane Trafficking
MIPS and its derivatives, such as myo-inositol 1,4,5-trisphosphate, are integral to cellular signaling and membrane trafficking in biology. The study of inositol phosphates, including MIPS, reveals their potential involvement in various biological functions and diseases, such as neurodegenerative diseases and diabetes (Thomas et al., 2016).
Role in Abiotic Stress Tolerance in Plants
MIPS also plays a role in plant responses to environmental stresses. For instance, in chickpea, a differentially expressed myo-inositol monophosphatase gene linked to MIPS was found to enhance seed germination and seedling growth under abiotic stresses (Saxena et al., 2013).
Applications in Biocatalysis and Chemical Synthesis
The enzyme has been utilized in a biocatalytic flow system for the stereoselective synthesis of protected inositols, demonstrating its utility in chemical processes (Sayer et al., 2017).
Inositol Phosphates in Energy Metabolism
Inositols, including MIPS derivatives, are recognized for their roles in energy metabolism and metabolic disorders. They are known to influence insulin resistance and sensitivity, potentially impacting cellular energy dynamics (Chatree et al., 2020).
Environmental Impact and Soil Phosphorus Cycle
MIPS derivatives, particularly inositol phosphates, are significant in the environmental phosphorus cycle. They are major constituents in soils, impacting nutrient cycling and eutrophication in aquatic environments (Turner et al., 2002).
Biotechnological Production of Myo-Inositol
Recent advances have explored the biosynthesis of myo-inositol directly from CO2 in cyanobacteria, indicating the potential for sustainable production methods (Wang et al., 2020).
properties
Product Name |
L-Myo-Inositol-1-Phosphate |
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Molecular Formula |
C6H11O9P-2 |
Molecular Weight |
258.12 g/mol |
IUPAC Name |
[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/p-2/t1?,2-,3+,4-,5-,6?/m0/s1 |
InChI Key |
INAPMGSXUVUWAF-LXOASSSBSA-L |
Isomeric SMILES |
[C@H]1([C@@H](C([C@H]([C@@H](C1O)O)O)OP(=O)([O-])[O-])O)O |
SMILES |
C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O |
Canonical SMILES |
C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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